molecular formula C14H22N2O4S2 B3008778 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide CAS No. 941945-08-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Cat. No.: B3008778
CAS No.: 941945-08-0
M. Wt: 346.46
InChI Key: INAUPPWXXRWTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide typically involves the formation of sulfonamide bonds through S-N coupling reactions. One common method involves the reaction of sulfonyl chlorides with amines under mild conditions. For instance, the combination of hydrogen peroxide and thionyl chloride can be used to convert thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .

Industrial Production Methods

Industrial production of sulfonamides often employs high-yielding and scalable methods. Microwave irradiation has been shown to be effective in synthesizing sulfonamides directly from sulfonic acids or their sodium salts . This method is advantageous due to its functional group tolerance and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions involving the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide. Reaction conditions typically involve mild temperatures and the presence of a base such as triethylamine .

Major Products

The major products formed from these reactions are typically sulfonamides and sulfonyl azides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its reactivity and stability.

    Biology: Investigated for its potential as an antibacterial agent, similar to other sulfonamides.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Prontosil: Another sulfonamide used as an antibacterial agent.

    Celebrex: A sulfonamide-based drug used as an anti-inflammatory agent.

Uniqueness

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is unique due to its tetrahydroquinoline core, which is not commonly found in other sulfonamides. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-7-8-13(10-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAUPPWXXRWTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.